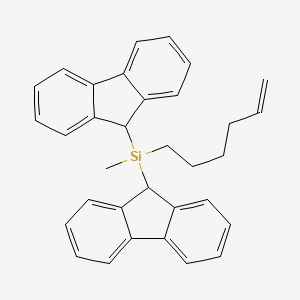
Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane is a complex organosilicon compound characterized by the presence of fluorenyl groups, a hexenyl chain, and a methyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane typically involves the reaction of fluorenyl derivatives with hexenyl and methyl silane precursors. One common method includes the use of fluorenyl lithium reagents, which react with chlorosilanes under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert fluorenone back to fluorenyl groups.
Substitution: The hexenyl and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include fluorenone derivatives, reduced fluorenyl compounds, and various substituted silanes.
Scientific Research Applications
Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane exerts its effects involves interactions with various molecular targets. The fluorenyl groups can engage in π-π stacking interactions, while the silicon atom can form bonds with other elements, facilitating catalytic processes. The hexenyl chain provides flexibility and enhances the compound’s reactivity in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Bis(fluoren-9-yl)methane
- Bis(fluoren-9-yl)dimethylsilane
- Bis(fluoren-9-yl)phenylsilane
Uniqueness
Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane stands out due to the presence of the hexenyl chain, which imparts unique reactivity and flexibility compared to other fluorenyl silanes. This structural feature allows for a broader range of applications and enhances its utility in various fields of research.
Properties
IUPAC Name |
bis(9H-fluoren-9-yl)-hex-5-enyl-methylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32Si/c1-3-4-5-14-23-34(2,32-28-19-10-6-15-24(28)25-16-7-11-20-29(25)32)33-30-21-12-8-17-26(30)27-18-9-13-22-31(27)33/h3,6-13,15-22,32-33H,1,4-5,14,23H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUZAFXEAPUMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCCC=C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
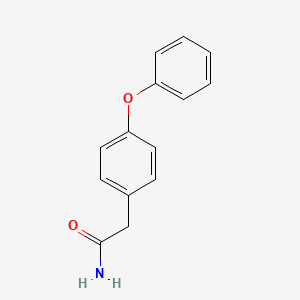
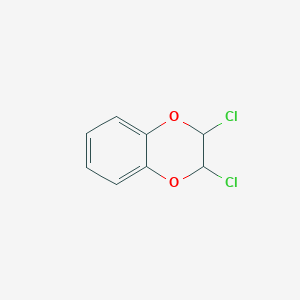

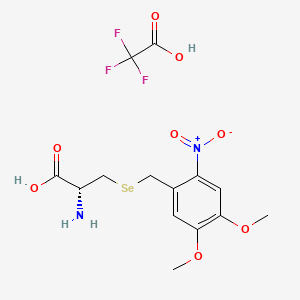
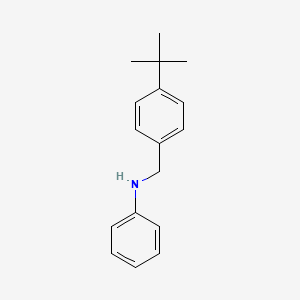
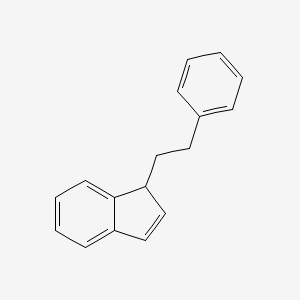
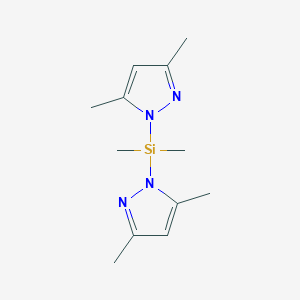
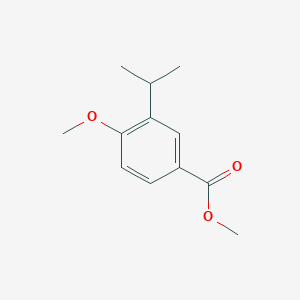
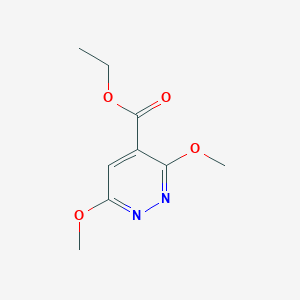
![9-[1-(CYCLOPENTA-2,4-DIEN-1-YL)CYCLOHEXYL]-9H-FLUORENE](/img/structure/B6289273.png)
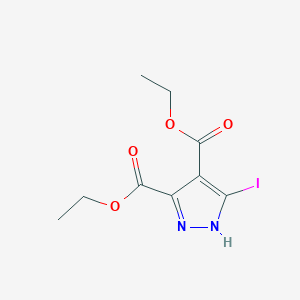
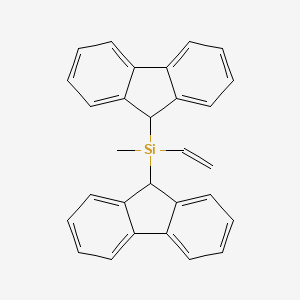
![6,7-diamino-2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B6289295.png)

